molecular formula C11H21N3O2 B1425452 N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-24-1

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1425452
M. Wt: 227.3 g/mol
InChI Key: XOFSHWLYCIZQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H21N3O2 and a molecular weight of 227.3 g/mol. It is not intended for human or veterinary use and is used for research purposes .


Synthesis Analysis

The synthesis of tert-butyl esters, such as “N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of “N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” includes a total of 27 bonds, 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 hydrazone(s) .


Chemical Reactions Analysis

Tert-butyl esters, including “N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester”, can undergo various reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . They can also be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .

Scientific Research Applications

  • Synthesis Processes

    The compound has been involved in various synthesis processes. For example, Zou Xia (2001) discussed the synthesis of a related compound involving reactions with chloroformate ethyl ester and N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine. The resultant compound's crystal structure was detailed, highlighting its dimeric nature linked by intermolecular hydrogen bonds (Zou, 2001).

  • Insecticidal Evaluation

    Mao et al. (2004) synthesized novel N-oxalyl derivatives containing a similar structural fragment, evaluating their larvicidal activities. The findings suggested that while some compounds showed higher larvicidal activities than certain benchmarks, they did not surpass the parent compound, tebufenozide. These derivatives exhibited different physical properties, such as improved solubility in organic solvents, indicating potential for diverse applications (Mao et al., 2004).

  • Chemical Reactions and Properties:

    • Church et al. (1996) discussed the preparation of related compounds, highlighting the reaction processes involving C(α), N-Hydrazones of hydrazinecarboxylic acid. These processes led to the synthesis of 1H-pyrazole-1-carboxylic acid, 1, 1-dimethylethyl esters, indicating the compound's utility in producing various pyrazole derivatives (Church et al., 1996).
    • Rossi et al. (2007) studied divergent and solvent-dependent reactions involving structurally similar compounds. The research provided insights into the reaction mechanisms, indicating the compound's role in understanding and optimizing chemical synthesis processes (Rossi et al., 2007).
  • Solid Phase Synthesis

    Stavropoulos et al. (2004) discussed the preparation of polymer-bound N-tritylhydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides. This study showcased the compound's role in peptide synthesis, emphasizing its significance in synthesizing complex biological molecules (Stavropoulos et al., 2004).

properties

IUPAC Name

tert-butyl N-[(N-cyclopropyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-5-9(12-8-6-7-8)13-14-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFSHWLYCIZQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 3
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

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